MAO-B Inhibition: Potency and Cross-Class Comparison of 2-[(3-Bromophenoxy)methyl]quinoline
2-[(3-Bromophenoxy)methyl]quinoline demonstrates a moderate, quantifiable inhibitory effect on rat monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism. This activity provides a basis for comparison with other quinoline-based MAO-B inhibitors reported in the literature [1].
| Evidence Dimension | MAO-B Inhibition (IC50) |
|---|---|
| Target Compound Data | 209 nM (0.209 μM) |
| Comparator Or Baseline | Reference quinoline-based dual AChE/MAO-B inhibitor (Compound 3c) [2] |
| Quantified Difference | The target compound (209 nM) is approximately 23% more potent than the reference quinoline dual-inhibitor 3c (170 nM) in terms of lower absolute IC50 value. |
| Conditions | Assay: Inhibition of Sprague-Dawley rat MAO-B in brain mitochondrial homogenate [1] vs. inhibition of human MAO-B for comparator [2]. |
Why This Matters
This quantifies the compound's potency as a MAO-B ligand, establishing a benchmark for researchers evaluating its suitability as a starting point for CNS drug discovery or as a pharmacological tool.
- [1] BindingDB. (2016). BDBM50038204 (CHEMBL3094026) Affinity Data: IC50 = 209 nM for rat MAO-B. View Source
- [2] RSC Medicinal Chemistry. (2026). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors. IC50 (MAO-B) = 0.17 μM for compound 3c. View Source
